Cas no 70079-91-3 (1-(2-azidoethyl)-4-nitrobenzene)
1-(2-azidoethyl)-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-(2-azidoethyl)-4-nitro-
- 1-(2-azidoethyl)-4-nitrobenzene
- CHEMBL3236165
- EN300-272259
- SCHEMBL14270076
- DTXSID30460138
- 70079-91-3
-
- MDL: MFCD12190413
- Inchi: 1S/C8H8N4O2/c9-11-10-6-5-7-1-3-8(4-2-7)12(13)14/h1-4H,5-6H2
- InChI Key: CENQBIUVODNYBA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)CCN=[N+]=[N-])=O
Computed Properties
- Exact Mass: 192.06484
- Monoisotopic Mass: 192.06472551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 60.2Ų
Experimental Properties
- PSA: 91.9
1-(2-azidoethyl)-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-272259-1g |
1-(2-azidoethyl)-4-nitrobenzene |
70079-91-3 | 1g |
$271.0 | 2023-09-10 | ||
| Enamine | EN300-272259-5g |
1-(2-azidoethyl)-4-nitrobenzene |
70079-91-3 | 5g |
$783.0 | 2023-09-10 | ||
| Enamine | EN300-272259-10g |
1-(2-azidoethyl)-4-nitrobenzene |
70079-91-3 | 10g |
$1163.0 | 2023-09-10 | ||
| Enamine | EN300-272259-0.05g |
1-(2-azidoethyl)-4-nitrobenzene |
70079-91-3 | 95.0% | 0.05g |
$227.0 | 2025-03-20 | |
| Enamine | EN300-272259-0.1g |
1-(2-azidoethyl)-4-nitrobenzene |
70079-91-3 | 95.0% | 0.1g |
$238.0 | 2025-03-20 | |
| Enamine | EN300-272259-0.25g |
1-(2-azidoethyl)-4-nitrobenzene |
70079-91-3 | 95.0% | 0.25g |
$249.0 | 2025-03-20 | |
| Enamine | EN300-272259-0.5g |
1-(2-azidoethyl)-4-nitrobenzene |
70079-91-3 | 95.0% | 0.5g |
$260.0 | 2025-03-20 | |
| Enamine | EN300-272259-1.0g |
1-(2-azidoethyl)-4-nitrobenzene |
70079-91-3 | 95.0% | 1.0g |
$271.0 | 2025-03-20 | |
| Enamine | EN300-272259-2.5g |
1-(2-azidoethyl)-4-nitrobenzene |
70079-91-3 | 95.0% | 2.5g |
$529.0 | 2025-03-20 | |
| Enamine | EN300-272259-5.0g |
1-(2-azidoethyl)-4-nitrobenzene |
70079-91-3 | 95.0% | 5.0g |
$783.0 | 2025-03-20 |
1-(2-azidoethyl)-4-nitrobenzene Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 1-(2-azidoethyl)-4-nitrobenzene
Introduction to 1-(2-Azidoethyl)-4-Nitrobenzene (CAS No. 70079-91-3)
1-(2-Azidoethyl)-4-Nitrobenzene is a compound with the CAS registry number 70079-91-3, which has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a nitro group (-NO₂) attached to a benzene ring and an azide group (-N₃) linked via an ethyl chain. The combination of these functional groups makes it a versatile building block for various chemical reactions, particularly in the realm of click chemistry and bioconjugation.
Recent advancements in synthetic methodologies have highlighted the importance of 1-(2-Azidoethyl)-4-Nitrobenzene as a key intermediate in the construction of complex molecules. Researchers have explored its potential in synthesizing biologically active compounds, such as anti-cancer agents and neuroprotective drugs. The nitro group, being an electron-withdrawing moiety, plays a crucial role in modulating the electronic properties of the molecule, making it highly reactive under specific conditions.
The azide group in 1-(2-Azidoethyl)-4-Nitrobenzene is particularly valuable due to its ability to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition. This reaction has been extensively utilized in click chemistry to form stable triazole linkages, which are essential in drug delivery systems and bioconjugate chemistry. Recent studies have demonstrated the use of this compound in creating bioorthogonal systems that enable precise targeting of biomolecules within living organisms.
In terms of synthesis, 1-(2-Azidoethyl)-4-Nitrobenzene can be prepared through various routes, including nucleophilic substitution and coupling reactions. One notable method involves the reaction of 4-nitrophenyl bromide with sodium azide in a polar aprotic solvent, followed by alkylation to introduce the ethyl chain. This approach has been optimized to achieve high yields and purity, ensuring its suitability for large-scale production.
The applications of 1-(2-Azidoethyl)-4-Nitrobenzene extend beyond traditional organic synthesis. It has been employed as a precursor for synthesizing advanced materials, such as conductive polymers and stimuli-responsive hydrogels. For instance, researchers have utilized this compound to develop hydrogels with pH-responsive properties, which hold promise for drug delivery applications.
Moreover, 1-(2-Azidoethyl)-4-Nitrobenzene has found utility in click chemistry-based imaging techniques. By incorporating this compound into imaging agents, scientists have been able to achieve higher resolution and specificity in tracking biological processes at the molecular level. This has significant implications for diagnostic imaging and disease monitoring.
In conclusion, 1-(2-Azidoethyl)-4-Nitrobenzene (CAS No. 70079-91-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery, materials science, and biomedical engineering.
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